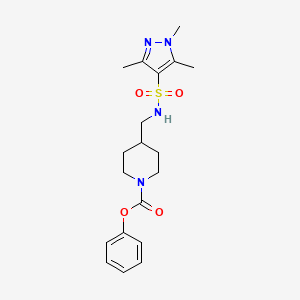

4-((9H-fluoren-9-yl)methyl) 1-tert-butyl 2-hydroxypiperazine-1,4-dicarboxylate

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

Scientific Field

This application falls under the field of Crystallography .

Experimental Procedures

The title compound was prepared following a procedure given in the referenced material for the preparation of 9H–fluorenylquinuclidinium bromide . The crystallographic data and the list of atoms including atomic coordinates and displacement parameters were obtained .

Results

The molecular structure is shown in the referenced figure . The compound is expected to be a photobase generator based on similarity to reported compounds . It was synthesized in a one-step reaction in high yield .

Aggregation-Induced Emission Materials

Scientific Field

This application is in the field of Organic Optoelectronics, Bio-imaging, and Sensors .

Experimental Procedures

Alkyl substituents were introduced in AIE-active bis (4-((9H-fluoren-9-ylidene)methyl)phenyl)thiophene and their effect on the molecular and crystal structures, crystallization, and optical properties of materials were elucidated .

Results

The introduction of alkyl groups weakened intermolecular interactions, decreased the crystal quality, melting point, and density, and increased the solubility of materials . The AIE effect with a negligible photoluminescence (PL) quantum yield (QY) in solution and a PL QY of 5% for C2-BFMPT and 2% for C8-BFMPT (form II) crystals was demonstrated .

Stimuli Responsive Aggregation-Induced Emission Materials

Scientific Field

This application is in the field of Materials Chemistry .

Application Summary

A novel luminogen based on bis(4-((9H-fluoren-9-ylidene)methyl)phenyl)thiophene (BFMPT) showing polymorph-dependent aggregation-induced emission (AIE) was synthesized and thoroughly studied .

Experimental Procedures

BFMPT crystallizes in two polymorphs of different crystal shapes and colors . The main contributor to the optical difference between the polymorphs is a variation of BFMPT conformation .

Results

Both polymorphs are highly luminescent with the same photoluminescence (PL) quantum yield of 40% . BFMPT could serve as a basis for the molecular design of high-performance AIE materials .

Alkyl-Substituted Bis(4-((9H-Fluoren-9-ylidene)methyl)phenyl)thiophenes

Scientific Field

This application is in the field of Crystal Engineering .

Application Summary

Alkyl substituents were introduced in AIE-active bis(4-((9H-fluoren-9-ylidene)methyl)phenyl)thiophene and their effect on the molecular and crystal structures, crystallization, and optical properties of materials were elucidated .

Experimental Procedures

Ethyl-containing (C2-BFMPT) and octyl-containing (C8-BFMPT) 2,5-bis(4-((2,7-dialkyl-9H-fluoren-9-ylidene)methyl)phenyl)thiophenes were synthesized in 4 steps .

Eigenschaften

IUPAC Name |

1-O-tert-butyl 4-O-(9H-fluoren-9-ylmethyl) 2-hydroxypiperazine-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O5/c1-24(2,3)31-23(29)26-13-12-25(14-21(26)27)22(28)30-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21,27H,12-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDBNOYYJZISWGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((9H-fluoren-9-yl)methyl) 1-tert-butyl 2-hydroxypiperazine-1,4-dicarboxylate | |

Synthesis routes and methods

Procedure details

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-fluorophenyl)acetamide](/img/structure/B2627520.png)

![1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexane]-4(3H)-thione](/img/structure/B2627527.png)

![Ethyl 4-{3-[(4-methylbenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2627529.png)

![N-{[5-(azepan-1-ylsulfonyl)-2-thienyl]methyl}-3,4-dimethylbenzamide](/img/structure/B2627530.png)

![1-{2-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}-4-methylpiperazine](/img/structure/B2627534.png)

![N-(3,5-dimethoxyphenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2627535.png)

![2-Chloro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide](/img/structure/B2627536.png)

![Ethyl 5-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2627537.png)